molecular formula C21H19FN2O2 B2603091 2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898432-53-6

2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No. B2603091
CAS RN: 898432-53-6
M. Wt: 350.393
InChI Key: QUCQRXXCAAHECK-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as FIIN-2, and it belongs to a class of compounds called covalent inhibitors. Covalent inhibitors are a type of small molecule drugs that form a covalent bond with their target protein, resulting in irreversible inhibition of the protein's activity.

Scientific Research Applications

Fluorinated Heterocycles in Medicinal Chemistry

Fluorinated heterocycles, such as those containing furan and indole units, play a significant role in medicinal chemistry due to their potential therapeutic properties. A study on substituted furo[3,2-b]pyridines explored their utility as bioisosteres for 5-HT(1F) receptor agonist indole analogues, indicating the importance of fluorine-substituted compounds in designing receptor-specific drugs that could treat acute migraine. This highlights the potential application of compounds like 2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide in developing new therapeutic agents with improved selectivity and potency (Mathes et al., 2004).

Synthesis and Modification of Fluorinated Compounds

The synthesis and functionalization of fluorinated compounds are crucial for the development of novel materials and pharmaceuticals. A method described for the decarboxylative fluorination of electron-rich heteroaromatics demonstrates an efficient approach to introducing fluorine into complex molecules. This technique could be applied to synthesize derivatives of this compound, enhancing their utility in various scientific and industrial applications (Yuan et al., 2017).

Fluorine's Role in Drug Design

The incorporation of fluorine into drug molecules can significantly affect their biological activity, stability, and membrane permeability. The unique properties of fluorine make it an attractive element for drug design, as seen in the development of fluorine-18-labeled 5-HT1A antagonists for imaging applications in neuroscience. Such studies underline the importance of fluorine-containing compounds like this compound in advancing diagnostic and therapeutic tools (Lang et al., 1999).

Fluorinated Molecules in Organic Synthesis

The reactivity and selectivity offered by fluorinated molecules make them valuable intermediates in organic synthesis. For instance, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes showcases the potential of fluorinated compounds in constructing complex cyclic structures, which could be relevant for synthesizing derivatives of this compound for various applications in organic chemistry and drug development (Ichikawa et al., 2002).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQRXXCAAHECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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